molecular formula C9H10F3NO B15234942 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B15234942
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound features a trifluorophenyl group attached to a propanol backbone, with an amino group at the first carbon position. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological systems . The amino group may participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL include:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and fluorine atom positions, which influence its chemical and biological activities.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3

InChI Key

UIYJYPYCJUAJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

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